cis-11,14,17-Eicosatrienoic acid methyl ester

Catalog No.
S630604
CAS No.
55682-88-7
M.F
C21H36O2
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-11,14,17-Eicosatrienoic acid methyl ester

CAS Number

55682-88-7

Product Name

cis-11,14,17-Eicosatrienoic acid methyl ester

IUPAC Name

methyl (11E,14E,17E)-icosa-11,14,17-trienoate

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+

InChI Key

XQAVRBUXEPJVRC-JSIPCRQOSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC

Cis-11,14,17-Eicosatrienoic acid methyl ester, also known as methyl 11(Z),14(Z),17(Z)-eicosatrienoate, is a polyunsaturated fatty acid methyl ester characterized by its long carbon chain comprising 21 carbon atoms and three double bonds. Its molecular formula is C21H36O2C_{21}H_{36}O_{2} with a molecular weight of approximately 320.51 g/mol. This compound is notable for its unique structure, which includes cis-configured double bonds at the 11th, 14th, and 17th positions of the eicosatrienoic acid backbone .

Currently, there is no scientific research available on the mechanism of action of MIT.

Information on the safety hazards of MIT is limited. However, similar FAMEs are generally considered non-toxic but may be flammable due to the hydrocarbon chain [].

Future Research Directions

  • Elucidate the biological function of MIT in olive trees and other potential sources.
  • Investigate the specific configuration of the double bonds and its impact on properties.
  • Explore potential applications of MIT in various fields based on its chemical characteristics.

Potential as a Biomarker:

Methyl icosa-11,14,17-trienoate (also known as methyl 11,14,17-eicosatrienoate) belongs to a class of fatty acids called eicosatrienoic acids (ETAs). Research suggests that it might serve as a potential biomarker for certain health conditions. Studies have shown altered levels of ETAs, including methyl icosa-11,14,17-trienoate, in individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Additionally, research is ongoing to explore its potential as a biomarker for cancers like prostate cancer and cardiovascular diseases [, ].

Investigation in Cellular Processes:

Scientific research is investigating the role of methyl icosa-11,14,17-trienoate in various cellular processes. Studies suggest its involvement in inflammation, cell signaling, and immune function []. Additionally, research is exploring its potential impact on neuroplasticity, which is the brain's ability to adapt and form new connections [].

The chemical behavior of cis-11,14,17-eicosatrienoic acid methyl ester is influenced by its functional groups. It can undergo various reactions typical of fatty acids and esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its parent fatty acid and methanol.
  • Transesterification: This reaction can convert the methyl ester into other esters by reacting with different alcohols.
  • Hydrogenation: The double bonds can be reduced to single bonds in the presence of hydrogen gas and a catalyst.

These reactions are significant in both synthetic organic chemistry and biochemistry for modifying lipid structures .

Cis-11,14,17-eicosatrienoic acid methyl ester exhibits various biological activities. It has been studied for its potential roles in:

  • Anti-inflammatory effects: Some studies suggest that it may help modulate inflammatory responses.
  • Cardiovascular health: As a polyunsaturated fatty acid, it may contribute to heart health by influencing lipid profiles and reducing cholesterol levels.
  • Cell signaling: It may play a role in signaling pathways related to cell growth and metabolism.

The specific mechanisms underlying these activities are still under investigation, but they highlight the compound's potential in nutritional and therapeutic applications .

Cis-11,14,17-eicosatrienoic acid methyl ester can be synthesized through several methods:

  • Direct Esterification: The reaction of eicosatrienoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: Using triglycerides rich in eicosatrienoic acid and methanol to produce the methyl ester.
  • Chemical Synthesis: Advanced synthetic routes involving multi-step organic reactions can yield this compound from simpler precursors.

Each method varies in efficiency and yield, depending on the starting materials and conditions used .

The applications of cis-11,14,17-eicosatrienoic acid methyl ester span various fields:

  • Nutritional Supplements: Used as a source of essential fatty acids in dietary formulations.
  • Pharmaceuticals: Investigated for its potential therapeutic effects on inflammation and cardiovascular diseases.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties due to its lipid content.

Its unique structure makes it valuable in formulations requiring specific fatty acid profiles .

Research into the interactions of cis-11,14,17-eicosatrienoic acid methyl ester with biological systems is ongoing. Preliminary studies indicate potential interactions with:

  • Cell membranes: Modulating membrane fluidity and function due to its incorporation into lipid bilayers.
  • Enzymatic pathways: Affecting enzymes involved in lipid metabolism and inflammation.

Further studies are needed to elucidate these interactions fully and their implications for health .

Cis-11,14,17-eicosatrienoic acid methyl ester shares structural similarities with several other polyunsaturated fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNumber of Double BondsUnique Features
Cis-11,14,17-Eicosatrienoic Acid Methyl EsterC21H36O23Contains cis-configured double bonds at specific positions
Arachidonic AcidC20H32O24More double bonds; involved in inflammatory processes
Docosahexaenoic AcidC22H36O26Longer chain; significant role in brain health
Linoleic AcidC18H32O22Shorter chain; essential fatty acid

Cis-11,14,17-eicosatrienoic acid methyl ester is unique due to its specific arrangement of double bonds and its relatively long carbon chain compared to other similar compounds. This structural specificity may contribute to its distinct biological activities and applications .

XLogP3

7.3

UNII

64353K1U22

Other CAS

207615-39-2

Wikipedia

Cis-11,14,17-eicosatrienoic acid methyl ester

Dates

Modify: 2023-08-15

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